Bicyclo[2.1.0]pentane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.0]pentane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-2-3-1-4(3)5/h3-5H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKLLVMFXUPMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 2.1.0 Pentane 2 Carboxylic Acid and Its Derivatives
Strategies for Constructing the Bicyclo[2.1.0]pentane Core
The synthesis of the bicyclo[2.1.0]pentane skeleton is primarily achieved through two major strategic approaches: ring contraction of larger bicyclic systems and cycloaddition reactions that build the fused-ring structure.
Ring Contraction Approaches
Ring contraction methods provide a powerful entry to the strained housane framework by excising a carbon atom from a more readily available six-membered ring precursor.
The Wolff rearrangement is a classic reaction in organic chemistry for the conversion of α-diazocarbonyl compounds into ketenes, which can then be trapped by various nucleophiles. wikipedia.org This reaction is particularly effective for ring contraction. wikipedia.orgnih.gov In the context of bicyclo[2.1.0]pentane synthesis, bicyclo[3.1.0]hexan-2-one serves as a key starting material. It can be converted to its 3-diazo derivative, which upon thermal ring-contraction, yields various derivatives of bicyclo[2.1.0]pentane-2-carboxylic acid. rsc.org The ketene (B1206846) intermediate generated during the rearrangement can be trapped with water, alcohols, or amines to afford the corresponding carboxylic acids, esters, or amides as both exo- and endo-stereoisomers. rsc.orgorganic-chemistry.org
This method provides a direct route to C2-functionalized bicyclo[2.1.0]pentanes. For instance, the thermal decomposition of 3-diazobicyclo[3.1.0]hexan-2-one in the presence of various nucleophiles leads to the products outlined in the table below.
| Nucleophile | Product |
| Water (H₂O) | This compound |
| Methanol (CH₃OH) | Methyl bicyclo[2.1.0]pentane-2-carboxylate |
| Aniline (C₆H₅NH₂) | N-phenylbicyclo[2.1.0]pentane-2-carboxamide |
| This table illustrates the trapping of the ketene intermediate formed during the Wolff rearrangement of 3-diazobicyclo[3.1.0]hexan-2-one to yield various derivatives of this compound. |
Photochemical denitrogenation of cyclic azoalkanes is a well-established method for creating strained ring systems. researchgate.netchemrxiv.org The synthesis of the bicyclo[2.1.0]pentane core often utilizes 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) and its derivatives as precursors. nii.ac.jp Upon photolysis, these azoalkanes extrude molecular nitrogen (N₂) to generate a 1,3-diradical intermediate which subsequently closes to form the central carbon-carbon bond of the bicyclo[2.1.0]pentane system. beilstein-archives.org
The reaction can be induced through direct irradiation or by using a triplet-sensitizer, and it generally proceeds in high quantum yields. acs.orgresearchgate.net The stereochemistry of the final product, whether it retains or inverts the configuration of the starting material, has been a subject of extensive study, with findings suggesting that the reaction mechanism can be complex, involving asynchronous bond cleavage and conical intersections. chemrxiv.orgnii.ac.jpdigitellinc.com Both direct and triplet-sensitized photochemical and thermal denitrogenation of 1,4-diaryl-substituted 2,3-diazabicyclo[2.2.1]hept-2-enes have been shown to yield the corresponding 1,4-diaryl-substituted bicyclo[2.1.0]pentanes quantitatively with retention of configuration. researchgate.net
| Precursor | Conditions | Product |
| 2,3-Diazabicyclo[2.2.1]hept-2-ene | Photolysis (Direct or Sensitized) | Bicyclo[2.1.0]pentane |
| 1,4-Diaryl-2,3-diazabicyclo[2.2.1]hept-2-ene | Photolysis or Thermolysis | 1,4-Diaryl-bicyclo[2.1.0]pentane |
| This table shows examples of bicyclo[2.1.0]pentane synthesis via photochemical denitrogenation of cyclic azoalkane precursors. |
Cycloaddition Reactions in Bicyclo[2.1.0]pentane Synthesis
Cycloaddition strategies build the bicyclo[2.1.0]pentane core by forming two new carbon-carbon bonds in a concerted or stepwise fashion.
A powerful and modular approach to highly functionalized bicyclo[2.1.0]pentanes involves the intermolecular [2+2] photocycloaddition of cyclopropenes with electron-deficient alkenes. acs.orgresearchgate.netsmolecule.com This reaction typically requires a photocatalyst, which acts as a triplet-sensitizer, and is often carried out under blue LED irradiation at low temperatures. acs.orgresearchgate.netnih.gov The mechanism is proposed to proceed via sensitization of the cyclopropene (B1174273) to a triplet diradical, which then adds to the alkene to form a 1,4-diradical intermediate. acs.org Subsequent intersystem crossing and ring closure yield the bicyclo[2.1.0]pentane product. acs.org This method is noted for its high regio- and diastereoselectivity. acs.orgacs.org Furthermore, when enantioenriched cyclopropenes are used, the reaction proceeds with complete enantioretention, preserving the stereochemical integrity of the starting material. acs.orgresearchgate.netfigshare.com
A highly effective two-step sequence has been developed that combines metal-catalyzed cyclopropenation with the aforementioned [2+2] photocycloaddition. acs.orgresearchgate.netnih.govacs.orgfigshare.comx-mol.net This strategy begins with the silver(I)- or gold(I)-catalyzed reaction of an alkyne with an aryldiazoacetate. acs.orgsmolecule.com This step proceeds through a metal-carbene intermediate to form a highly functionalized cyclopropene in a [2+1] cycloaddition. acs.orgsmolecule.com
Following the formation of the cyclopropene, the second step is the intermolecular [2+2] photocycloaddition with an electron-deficient alkene, as described previously. acs.orgresearchgate.net This sequential approach allows for the rapid and stereoselective generation of a wide range of highly substituted bicyclo[2.1.0]pentanes (housanes). acs.org The use of chiral catalysts in the initial cyclopropenation step enables the synthesis of enantioenriched cyclopropenes, which can then be converted to enantioenriched housane derivatives without loss of stereochemical information. acs.org Gold catalysis, in particular, has been shown to be effective in generating bicyclo[2.1.0]pentane intermediates which can then be converted to cyclopentenes. nih.gov
| Step 1: Catalyst | Step 1: Reactants | Step 1: Product | Step 2: Reactant | Final Product |
| Ag(I) or Au(I) | Alkyne + Aryldiazoacetate | Substituted Cyclopropene | Electron-deficient alkene | Highly substituted Bicyclo[2.1.0]pentane |
| This table outlines the sequential [2+1] and [2+2] cycloaddition strategy for the synthesis of functionalized bicyclo[2.1.0]pentanes. |
Sensitized Cycloadditions
A stereoselective approach to highly functionalized bicyclo[2.1.0]pentanes involves a sequential two-step process: a silver- or gold-catalyzed cyclopropenation of alkynes followed by an intermolecular [2+2] photocycloaddition. acs.org This method utilizes visible-light-absorbing organometallic chromophores as triplet sensitizers, which circumvents the need for high-energy UV light. acs.org
The key step is a regioselective [2+2] cycloaddition of a cyclopropene with an electron-deficient alkene. This reaction is facilitated by blue LED irradiation in the presence of a commercially available photocatalyst that acts as a triplet sensitizer, and it is typically conducted at low temperatures (-40 °C) to enhance diastereoselectivity. acs.org The proposed mechanism involves the photocatalyst sensitizing the cyclopropene to a triplet diradical state, which then reacts with the alkene. acs.org
The diastereoselectivity of this reaction is notably high. For instance, the reaction of a specific cyclopropene with methyl acrylate (B77674) predominantly yields one of four possible diastereomers. The diastereomeric ratio can be significantly improved by lowering the reaction temperature. acs.org
| Temperature (°C) | Diastereomeric Ratio (a:b:c) |
|---|---|
| 35 | 73:17:10 |
| -40 | 86:9:5 |
Intramolecular Cyclization Approaches
Lithium Bis(trimethylsilyl)amide-Mediated Cyclization of Cyclopentane (B165970) Carboxylates
A robust and scalable method for the synthesis of 1,3-disubstituted bicyclo[2.1.0]pentane (housane) derivatives involves the intramolecular cyclization of trisubstituted cyclopentane carboxylates. researchgate.netsemanticscholar.orgnih.gov This approach relies on the use of a strong, non-nucleophilic base, typically lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the formation of the bicyclic ring system. researchgate.netnih.gov
The starting materials are appropriately functionalized cyclopentane carboxylates bearing a leaving group at the C-4 position and an additional substituent at the C-3 position. researchgate.netsemanticscholar.org These precursors can be synthesized from cyclopent-3-ene carboxylate. researchgate.netsemanticscholar.org The synthetic sequence allows for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids. researchgate.netsemanticscholar.org This method has proven to be efficient for large-scale synthesis, with preparations of up to 80 grams reported. researchgate.netsemanticscholar.org
The diastereoselectivity of the cyclization is dependent on the stereochemistry of the starting cyclopentane carboxylate. By starting with either the cis- or trans-substituted cyclopentane precursor, the corresponding cis- or trans-disubstituted bicyclo[2.1.0]pentane product can be obtained.
Intramolecular Cyclopropanation via Carbene Intermediates
Intramolecular cyclopropanation reactions involving carbene intermediates provide another effective route to the bicyclo[2.1.0]pentane framework. One such method involves the rhodium(II)-catalyzed decomposition of cyclopropenylvinyl carbinols. researchgate.netresearchgate.net In this process, a carbene intermediate is regioselectively generated, which then undergoes intramolecular cyclopropanation to form the housane skeleton. researchgate.netresearchgate.net This reaction exhibits a broad scope and is highly efficient. researchgate.net
Another example is the photochemical intramolecular cyclopropanation of an α-allylsilyl-α-diazoacetate, which yields a 2-silabicyclo[2.1.0]pentane derivative. rsc.org Furthermore, the intramolecular cyclopropanation of unsaturated diazoketones, catalyzed by copper compounds, can also be employed to construct the bicyclo[2.1.0]pentane ring system. acs.org For instance, the copper-catalyzed decomposition of the diazoketone derived from 4-pentenoic acid leads to the formation of bicyclo[2.1.0]pentan-2-one.
Carbene Addition to Cyclopropenes
While carbene chemistry is integral to the synthesis of bicyclic systems, the direct addition of a carbene to a cyclopropene to form this compound is not a commonly reported synthetic strategy in the reviewed literature. More prevalent are reactions where cyclopropenes themselves serve as precursors to carbene intermediates, which then undergo further reactions. researchgate.netresearchgate.net
Stereoselective Synthesis of this compound Stereoisomers
Diastereoselective Control in Synthesis
The control of diastereoselectivity is a critical aspect of synthesizing functionalized bicyclo[2.1.0]pentane derivatives. Several of the aforementioned synthetic methodologies offer excellent diastereocontrol.
In the case of sensitized [2+2] cycloadditions , high diastereoselectivity is achieved, and this can be further enhanced by optimizing reaction conditions such as temperature. acs.org The formation of a predominant diastereomer is observed, with its structure confirmed by X-ray crystallography. acs.org
The Lithium Bis(trimethylsilyl)amide-Mediated Cyclization provides a reliable method for the diastereoselective synthesis of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids. researchgate.netsemanticscholar.orgnih.gov The stereochemical outcome is dictated by the configuration of the substituents on the starting cyclopentane carboxylate precursor. researchgate.net This allows for targeted synthesis of specific diastereomers.
The following table summarizes the diastereoselective outcomes for the LiHMDS-mediated cyclization of different cyclopentane carboxylate precursors.
| Starting Material Stereochemistry | Product Stereochemistry | Diastereomeric Ratio (d.r.) |
|---|---|---|
| cis-Substituted Cyclopentane Carboxylate | cis-1,3-Disubstituted Bicyclo[2.1.0]pentane | >95:5 |
| trans-Substituted Cyclopentane Carboxylate | trans-1,3-Disubstituted Bicyclo[2.1.0]pentane | >95:5 |
Furthermore, intramolecular cyclopropanation reactions can also proceed with a degree of diastereoselectivity, influenced by the catalyst and the structure of the carbene precursor.
Enantioselective Approaches for Chiral Bicyclo[2.1.0]pentanes
The creation of chiral bicyclo[2.1.0]pentanes with high enantiopurity is a significant area of research. A prominent and effective strategy involves a two-step sequence beginning with the asymmetric synthesis of cyclopropene precursors, followed by a photocycloaddition that constructs the four-membered ring. acs.orgchemistryviews.org
The initial step employs silver- or gold-catalyzed asymmetric cyclopropenation of alkynes with aryldiazoacetates to produce enantioenriched cyclopropenes. acs.orgchemistryviews.org For instance, rhodium catalysts like Rh₂(S-DOSP)₄ have been used to generate cyclopropenes from monosubstituted alkynes with high levels of asymmetric induction, achieving enantiomeric excesses (ee) up to 92%. acs.org
The crucial second step is an intermolecular [2+2] photocycloaddition between the chiral cyclopropene and an electron-deficient alkene. acs.org This reaction, often utilizing an iridium-based photocatalyst and blue LED irradiation, proceeds with complete enantioretention. acs.orgchemistryviews.orgsmolecule.com Mechanistic studies have confirmed that the cycloaddition occurs without any event that would open the cyclopropane (B1198618) ring, thus preserving the stereochemical integrity established in the first step. acs.orgsmolecule.com This ensures that the enantiopurity of the cyclopropene precursor is directly transferred to the final bicyclo[2.1.0]pentane product. acs.org
Table 1: Enantioselective Synthesis of Bicyclo[2.1.0]pentanes This table summarizes the enantiomeric excess (ee) achieved in the synthesis of chiral cyclopropene precursors and the subsequent formation of enantioenriched housane products.
| Catalyst System | Alkyne Type | Product | Enantiomeric Excess (ee) |
| Gold-catalyzed | Disubstituted | Cyclopropene | 88-91% |
| Rhodium-catalyzed | Monosubstituted | Cyclopropene | 92% |
| Ir(III) photocatalyst | N/A (using enantioenriched cyclopropene) | Bicyclo[2.1.0]pentane | Complete Enantioretention |
Control of exo- and endo-Stereoisomer Formation
Beyond chirality, controlling the relative stereochemistry of substituents on the bicyclo[2.1.0]pentane framework is critical. The formation of exo- and endo-diastereomers is primarily dictated by the conditions of the [2+2] cycloaddition reaction. acs.org
The reaction is highly diastereoselective, with one of the four possible diastereomers predominating. acs.org The major product typically features the substituent from the alkene component in the endo position. For example, in the reaction of a cyclopropene with methyl acrylate, the primary diastereomer formed has the methyl ester group in the endo position. acs.org
The diastereomeric ratio can be significantly influenced by the reaction temperature. Lowering the temperature has been shown to improve selectivity. In one study, decreasing the reaction temperature from 35 °C to -40 °C improved the diastereomeric ratio of the major endo product to the minor isomers from 73:17:10 to 86:9:5. acs.org The proposed mechanism for this cycloaddition involves the formation of a 1,4-triplet diradical intermediate after the initial intermolecular C-C bond formation. The subsequent ring closure of this diradical intermediate dictates the final stereochemical outcome. acs.org
Another synthetic approach involves the thermal ring-contraction of a 3-diazo derivative of bicyclo[3.1.0]hexan-2-one, which yields a mixture of both exo- and endo-stereoisomers of this compound derivatives. rsc.org
Derivatization from this compound
The carboxylic acid functional group at the C-2 position serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse bicyclo[2.1.0]pentane derivatives.
Esterification and Amidation Reactions
Standard synthetic protocols can be applied to convert this compound into its corresponding esters and amides. These derivatives have been synthesized via the thermal ring contraction of 3-diazobicyclo[3.1.0]hexan-2-one in the presence of various alcohols or amines. rsc.org This method provides access to a library of ester and amide derivatives with both exo and endo configurations. rsc.orgrsc.org
Conversion to Methyl Ketones and Baeyer-Villiger Reactions
The carboxylic acid can be converted into the corresponding methyl ketone. rsc.orgrsc.org This transformation sets the stage for subsequent oxidation reactions. The resulting methyl ketones can undergo a Baeyer-Villiger reaction, which involves the oxidation of the ketone to an ester. rsc.orgrsc.org This sequence has been used to prepare endo- and exo-bicyclo[2.1.0]pentan-2-yl acetates, demonstrating a method for introducing an acetate (B1210297) group onto the bicyclic core. rsc.org
Curtius Rearrangement to Isocyanates and Carbamates
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, via isocyanate and carbamate (B1207046) intermediates. organic-chemistry.org The carboxylic acid is first converted to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. organic-chemistry.org This highly reactive isocyanate can then be trapped with an alcohol, such as tert-butanol, to form a stable N-Boc protected carbamate. chemrxiv.org While this reaction has been broadly applied, its specific use has been documented in the synthesis of derivatives of other bicyclic systems like bicyclo[2.1.1]hexanes and bicyclo[4.1.1]octanes to produce N-Boc protected amines. chemrxiv.orgresearchgate.net
Synthesis of Bicyclic γ-Amino Acid Analogues
Bicyclo[2.1.0]pentane scaffolds have been utilized to create conformationally constrained analogues of γ-aminobutyric acid (GABA). researchgate.netacs.orgenamine.net These bicyclic γ-amino acids are of significant interest in medicinal chemistry. One successful synthetic route involves the intramolecular cyclization of a suitably functionalized cyclopentane carboxylate using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). acs.orgresearchgate.netenamine.net This method allows for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids on a large scale. researchgate.netacs.org Another approach to these GABA analogues involves a sequence of iodo-azidation followed by intramolecular enolate alkylation to construct the bicyclic system. enamine.net
Table 2: Summary of Derivatization Reactions This table outlines the key transformations starting from this compound and its precursors.
| Starting Material | Reaction | Reagents/Conditions | Product Type |
| 3-Diazobicyclo[3.1.0]hexan-2-one | Ring Contraction / Esterification | Heat, Alcohol | Bicyclo[2.1.0]pentane-2-carboxylate ester |
| 3-Diazobicyclo[3.1.0]hexan-2-one | Ring Contraction / Amidation | Heat, Amine | Bicyclo[2.1.0]pentane-2-carboxamide |
| This compound | Ketone Formation | Standard methods | Methyl ketone |
| Bicyclo[2.1.0]pentane-2-methyl ketone | Baeyer-Villiger Oxidation | Peroxy acid | Bicyclo[2.1.0]pentan-2-yl acetate |
| Bicyclo[m.n.k]alkane carboxylic acid | Curtius Rearrangement | DPPA, t-BuOH | N-Boc protected amine |
| Cyclopent-3-ene carboxylate derivative | Multi-step sequence | LiHMDS | Bicyclic γ-amino acid |
Reactivity and Reaction Mechanisms of Bicyclo 2.1.0 Pentane 2 Carboxylic Acid and Its Derivatives
Thermal Rearrangements of Bicyclo[2.1.0]pentane Systems
Thermal activation of bicyclo[2.1.0]pentane derivatives provides sufficient energy to overcome the barrier to ring strain relief, leading to a variety of rearrangement reactions. These processes are often mechanistically complex and can proceed through several competing pathways.
Under thermal conditions, bicyclo[2.1.0]pentane and its derivatives can isomerize to more stable five-membered ring structures or acyclic dienes. rsc.org The primary isomerization product is typically cyclopentene (B43876), formed via a formal rsc.orgrsc.org-sigmatropic shift. rsc.org At higher temperatures, rearrangement to 1,4-pentadiene (B1346968) also occurs. rsc.orgsmolecule.com
The isomerization to cyclopentene is a well-studied process, with computational and experimental data providing insight into its mechanism. rsc.orgrsc.org The reaction is believed to proceed through the cleavage of the C1–C4 bond to form a cyclopentane-1,3-diyl diradical intermediate, which then undergoes a rsc.orgnih.gov-hydrogen shift to yield cyclopentene. rsc.org
| Thermal Reaction | Product(s) | Activation Energy (kJ/mol) |
| Isomerization of bicyclo[2.1.0]pentane | Cyclopentene | 190.7 ± 1.7 to 195.0 ± 4.2 rsc.org |
| Isomerization of bicyclo[2.1.0]pentane | 1,4-Pentadiene | 218.8 ± 2.5 rsc.org |
This table presents activation energies for the thermal isomerization of the parent bicyclo[2.1.0]pentane.
A lower energy thermal process available to substituted bicyclo[2.1.0]pentanes is "bridge-flip" epimerization. This reaction involves the inversion of stereochemistry at the bridgehead carbons and any substituents on the five-membered ring, without isomerization of the carbon skeleton. The mechanism is initiated by the cleavage of the central C1–C4 bond to form a diradical intermediate, which can then reclose in either the original or the inverted configuration. nih.govnih.gov
This process has a significantly lower activation barrier than the isomerization to cyclopentene. For example, the interconversion of exo- and endo-2-methylbicyclo[2.1.0]pentane has an activation energy of approximately 161-164 kJ/mol, which is about 35 kJ/mol lower than that for the rearrangement to cyclopentene. rsc.org This indicates that C1–C4 bond cleavage is the initial and rate-determining step for these thermal rearrangements. rsc.org
Ring-opening reactions of bicyclo[2.1.0]pentane derivatives can be initiated thermally, leading to various products depending on the substituents and reaction conditions. For instance, methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate undergoes different ring-opening reactions depending on the conditions, yielding products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate or a 1-sila-4-cyclopentene-2-carboxylate. nih.govrsc.org
Studies on fused bicyclo[2.1.0]pentanone acetals show that ring-opening is driven by the release of ring strain. researchgate.net In acidic media, this can lead to the formation of cyclobutane (B1203170) triesters through a concerted, methoxy-assisted opening of the three-membered ring. researchgate.net These studies highlight how the presence of functional groups can influence the regioselectivity and mechanism of the ring-opening process.
The intermediacy of diradicals, specifically the cyclopentane-1,3-diyl, is a cornerstone of the mechanistic understanding of thermal reactions of bicyclo[2.1.0]pentanes. rsc.orgrsc.org The cleavage of the highly strained C1–C4 bond is the initial step in both bridge-flip epimerization and isomerization to cyclopentene. rsc.org
The singlet cyclopentane-1,3-diyl intermediate is proposed to be the common intermediate for these reactions. rsc.org From this diradical, several pathways are accessible:
Reclosure: The diradical can reclose to reform the bicyclo[2.1.0]pentane skeleton, which can result in epimerization if substituents are present. rsc.org
rsc.orgnih.gov-Hydrogen Migration: A hydrogen atom can shift from a neighboring carbon to one of the radical centers, leading to the formation of cyclopentene. rsc.org
Further Fragmentation: At higher temperatures, cleavage of a second C-C bond can occur, ultimately leading to products like 1,4-pentadiene. rsc.org
The formation of these diradical intermediates is also a key feature in the thermal decomposition of precursors like 2,3-diazabicyclo[2.2.1]hept-2-ene, which can yield bicyclo[2.1.0]pentane. thieme-connect.de
Solvolytic Reactivity and Cyclopropyl (B3062369) Carbinyl Cations
The solvolysis of bicyclo[2.1.0]pentane derivatives, particularly those with a leaving group on a substituent attached to the ring, often involves the formation of cyclopropylcarbinyl-type cations. The high degree of strain in the bicyclo[2.1.0]pentane system significantly influences the rates and products of these reactions.
While specific data for bicyclo[2.1.0]pentane-2-carboxylic acid is not prevalent, studies on related systems, such as esters of bicyclo[2.1.0]pentan-2-ol, provide valuable insights. rsc.org The solvolysis of such esters is expected to be rapid due to the relief of ring strain upon ionization. The resulting carbocation is stabilized by the participation of the cyclopropyl ring, leading to the formation of a cyclopropylcarbinyl cation. These cations are known to undergo complex rearrangements, often leading to a mixture of products derived from cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. beilstein-journals.org
For example, the solvolysis of bicyclo[2.1.0]pentane-5-methyl tosylate proceeds through a cyclopropylcarbinyl cation intermediate. acs.org Similarly, the solvolysis of substrates that can form γ-silyl-substituted cyclopropylcarbinyl cations can lead to the formation of bicyclobutane products through rearrangement and elimination. beilstein-journals.orgrsc.org This highlights the propensity of these strained systems to undergo extensive skeletal rearrangements during solvolysis.
| Substrate Type | Key Intermediate | Potential Products |
| Bicyclo[2.1.0]pentanyl derivatives with leaving group | Cyclopropylcarbinyl cation | Rearranged alcohols, ethers, alkenes (from cyclobutyl and homoallyl cations) |
| γ-Silyl substituted cyclopropylcarbinyl mesylates | γ-Silyl cyclobutyl cation | Bicyclobutanes, rearranged acetates |
This table summarizes the general intermediates and product types in the solvolysis of bicyclo[2.1.0]pentane-related systems.
Photochemical Reactions and Mechanisms
The photochemical behavior of bicyclo[2.1.0]pentane systems is characterized by reactions that can either form or cleave the strained ring system. Photochemical methods are often employed for the synthesis of these compounds. For instance, the photocycloaddition of cyclopropenes to electron-deficient olefins can yield bicyclo[2.1.0]pentane derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.net These reactions can proceed through either direct irradiation of a charge-transfer complex or via triplet-triplet sensitization. cdnsciencepub.comcdnsciencepub.com
The proposed mechanism for such photocycloadditions involves the formation of a 1,4-diradical intermediate after the initial bond formation between the excited cyclopropene (B1174273) and the alkene. acs.org Subsequent ring closure of this diradical yields the bicyclo[2.1.0]pentane product. acs.org
Furthermore, photochemical denitrogenation of bicyclic azoalkanes, such as 2,3-diazabicyclo[2.2.1]heptenes, is a common route to bicyclo[2.1.0]pentanes. chemrxiv.org These reactions are thought to proceed through a stepwise mechanism involving the initial cleavage of one C-N bond, followed by the loss of N₂ and formation of the bicyclic product. chemrxiv.org
Radical reactions of the parent bicyclo[2.1.0]pentane can also be initiated photochemically. These reactions often involve attack at the bridgehead carbons or abstraction of a hydrogen atom, leading to ring-opened radicals. For example, reaction with bromine atoms under photochemical conditions can lead to the formation of 3-bromocyclopentyl radicals via an SH2 attack at a bridgehead carbon, causing the fission of the C1–C4 bond. rsc.org
Metal-Catalyzed Transformations
The strained carbocyclic framework of bicyclo[2.1.0]pentane derivatives, including this compound, makes them susceptible to transformations catalyzed by transition metals. These reactions often involve the activation and cleavage of the strained C-C bonds within the bicyclic system.
The inherent ring strain in the bicyclo[2.1.0]pentane skeleton, particularly associated with the central C1-C4 bond, makes it a substrate for C-C bond activation by transition metal complexes. While specific studies on this compound are limited, research on related bicyclic systems provides insights into the potential reactivity. Transition metal-catalyzed C-C bond activation offers a powerful tool for the skeletal rearrangement of strained molecules to generate more complex architectures.
In related strained systems, such as bicyclo[1.1.0]butanes, transition metals like rhodium, silver, and nickel have been shown to catalyze the cleavage of the central C-C bond. This activation typically leads to the formation of metallacyclic intermediates that can undergo a variety of subsequent reactions, including cycloadditions and rearrangements. For instance, nickel(0)-catalyzed reactions of bicyclo[2.1.0]pentane with electron-deficient olefins have been reported to yield bicyclo[2.2.1]heptane derivatives through the cleavage of the central sigma bond.
The general mechanism for such activations involves the oxidative addition of the strained C-C bond to the metal center. The resulting metallacyclopentane intermediate can then undergo reductive elimination or further reaction with other substrates. The presence of a carboxylic acid or ester functionality on the bicyclo[2.1.0]pentane ring is expected to influence the electronic properties of the system and potentially the outcome of the metal-catalyzed transformation, although specific research on this aspect is not extensively documented.
Rhodium(II) catalysts have been effectively utilized in the synthesis of the bicyclo[2.1.0]pentane (housane) framework itself. One prominent method involves the rhodium(II)-catalyzed intramolecular cyclopropanation of unsaturated diazo compounds. For example, δ,ε-unsaturated β,β-difluoro-α-diazo esters undergo rhodium-catalyzed decomposition to form bicyclo[2.1.0]pentane ring systems. rsc.org Similarly, rhodium(II) catalysis can induce the intramolecular cyclopropanation of cyclopropenylvinyl carbinols to form the housane skeleton. researchgate.net These methods highlight the utility of rhodium catalysts in constructing the strained bicyclic system.
Palladium-catalyzed reactions of bicyclo[2.1.0]pentane derivatives are less specifically documented in the context of C-C bond activation of the core structure. However, palladium catalysis is widely employed for cross-coupling reactions involving carboxylic acid derivatives. It is conceivable that this compound or its derivatives could participate in palladium-catalyzed decarboxylative cross-coupling reactions, where the carboxylic acid moiety is converted into a leaving group to form a new C-C bond with a suitable coupling partner. Research in this area for the specific bicyclo[2.1.0]pentane system remains an avenue for further exploration.
Table 1: Examples of Rhodium-Catalyzed Reactions in the Context of Bicyclo[2.1.0]pentane Systems
| Catalyst | Substrate | Product | Reaction Type |
| Rhodium(II) acetate (B1210297) | δ,ε-Unsaturated β,β-difluoro-α-diazo ester | Bicyclo[2.1.0]pentane derivative | Intramolecular Cyclopropanation |
| Rhodium(II) octanoate | Cyclopropenylvinyl carbinol | Housane (Bicyclo[2.1.0]pentane) derivative | Intramolecular Cyclopropanation |
| [Rh(CO)₂Cl]₂ | N-Allylated bicyclo[1.1.0]butylalkylamine | Pyrrolidine/Azepine derivative | Cycloisomerization/Rearrangement |
Acid-Catalyzed Reactions and Ring Opening
The high ring strain of the bicyclo[2.1.0]pentane system makes it susceptible to acid-catalyzed ring-opening reactions. The presence of a carboxylic acid group at the 2-position can influence the regioselectivity and mechanism of this process.
Studies on the parent bicyclo[2.1.0]pentane have shown that it reacts with hydrogen chloride to yield a mixture of cyclopentene and cyclopentyl chloride. This indicates that the acid promotes the cleavage of the cyclopropane (B1198618) ring within the bicyclic structure. The reaction is thought to proceed through a protonated intermediate, which can then undergo nucleophilic attack or elimination.
The mechanism of acid-catalyzed ring opening is believed to involve the protonation of the cyclopropane ring, which can occur on either a corner or an edge of the three-membered ring. This protonation weakens the C-C bonds of the cyclopropane, making them susceptible to cleavage. The resulting carbocationic intermediate can then be trapped by a nucleophile (such as a chloride ion) or lose a proton to form an alkene.
In the case of this compound, the carboxylic acid group can be protonated under acidic conditions. However, the ring-opening is more likely initiated by the protonation of the strained cyclopropane ring. The electron-withdrawing nature of the carboxylic acid group may influence the stability of the potential carbocationic intermediates and thus the regiochemical outcome of the ring opening.
For esters of this compound, acid-catalyzed hydrolysis of the ester group can occur concurrently with or independently of the ring-opening of the bicyclic system. The hydrolysis of the ester would yield the corresponding carboxylic acid and alcohol. The conditions required for ester hydrolysis are typically milder than those required for the cleavage of the strained carbon framework.
Table 2: Products of Acid-Catalyzed Reactions of Bicyclo[2.1.0]pentane
| Reactant | Acid | Products | Reaction Type |
| Bicyclo[2.1.0]pentane | HCl (vapor phase) | Cyclopentene, Cyclopentyl chloride | Ring Opening |
| Bicyclo[2.1.0]pentane | Conc. HCl (two-phase) | Cyclopentene, Cyclopentyl chloride | Ring Opening |
It is important to note that detailed mechanistic studies specifically on the acid-catalyzed ring opening of this compound are not extensively reported. The reactivity described is largely inferred from studies on the parent hydrocarbon and related strained bicyclic systems.
Spectroscopic and Structural Elucidation of Bicyclo 2.1.0 Pentane 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For derivatives of Bicyclo[2.1.0]pentane-2-carboxylic acid, both ¹H and ¹³C NMR provide critical insights into the unique structural features of the "housane" core.
In a study on 1,3-disubstituted bicyclo[2.1.0]pentane derivatives, detailed NMR analysis was performed to confirm the successful synthesis and assign the relative stereochemistry of the products. The proton and carbon chemical shifts are significantly influenced by the strained nature of the bicyclic system and the orientation of the substituents.
¹H NMR Spectroscopy: The proton NMR spectra of these compounds typically exhibit complex spin-spin coupling patterns due to the rigid bicyclic framework. The bridgehead protons and the protons on the cyclopropane (B1198618) and cyclobutane (B1203170) rings often show distinct chemical shifts and coupling constants that are diagnostic of their spatial relationships. For instance, the coupling constants between protons on adjacent carbons (vicinal coupling) can help determine the dihedral angles and thus the stereochemistry.
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information about the carbon skeleton. The chemical shifts of the bridgehead carbons and the carbons within the fused rings are characteristic of the high degree of strain in the bicyclo[2.1.0]pentane system. The presence of substituents, such as a carboxylic acid group, will further influence the chemical shifts of the nearby carbon atoms, aiding in the complete structural assignment.
Below are representative ¹H and ¹³C NMR data for a derivative of this compound.
| ¹H NMR Data | |
| Proton | Chemical Shift (ppm) |
| H1 | 2.50-2.60 (m) |
| H2 | 2.90-3.00 (m) |
| H3 | 1.80-1.90 (m) |
| H4 | 2.10-2.20 (m) |
| H5 | 0.90-1.10 (m) |
| ¹³C NMR Data | |
| Carbon | Chemical Shift (ppm) |
| C1 | 35.5 |
| C2 | 45.2 |
| C3 | 25.8 |
| C4 | 30.1 |
| C5 | 15.7 |
| COOH | 175.0 |
Note: The data presented are generalized from typical values for bicyclo[2.1.0]pentane derivatives and are for illustrative purposes.
X-ray Diffraction Studies for Stereochemical Analysis
While NMR spectroscopy provides invaluable information about the connectivity and relative stereochemistry in solution, single-crystal X-ray diffraction offers a definitive and unambiguous determination of the three-dimensional structure in the solid state. This technique is particularly crucial for complex stereoisomers where NMR data may be ambiguous.
X-ray diffraction studies on cis- and trans-1,3-disubstituted housanes have revealed that they can be considered as flattened analogs of the corresponding cyclopentane (B165970) derivatives with a fixed envelope conformation of the five-membered ring. semanticscholar.org These studies provide precise measurements of bond lengths, bond angles, and torsional angles, which are critical for understanding the strain and reactivity of these molecules.
The crystallographic data not only confirm the stereochemical assignments made by NMR but also provide a detailed picture of the molecular geometry. For example, the length of the central C1-C4 bond in the bicyclo[2.1.0]pentane core is a key parameter that reflects the strain of the system. The relative orientation of the substituents can also be unequivocally determined, which is essential for understanding their chemical and biological properties.
| Selected Crystallographic Data for a Bicyclo[2.1.0]pentane Derivative | |
| Parameter | Value |
| Bond Length (C1-C4) | 1.55 Å |
| Bond Angle (C2-C1-C5) | 108.5° |
| Dihedral Angle (H2-C2-C3-H3) | 25.0° |
Note: The data presented are representative values and may vary between different derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy is primarily used to confirm the presence of the carboxylic acid group and to probe the vibrations of the strained bicyclic core.
The most characteristic absorption for the carboxylic acid functionality is the strong and broad O-H stretching band, which typically appears in the region of 2500-3300 cm⁻¹. Additionally, the C=O stretching vibration of the carboxyl group gives rise to a sharp and intense absorption band, usually in the range of 1700-1725 cm⁻¹.
The C-H stretching vibrations of the bicyclic framework are generally observed around 2850-3000 cm⁻¹. The strained nature of the cyclopropane ring within the bicyclo[2.1.0]pentane system can sometimes lead to C-H stretching frequencies at slightly higher wavenumbers than in typical alkanes. The skeletal vibrations of the fused rings, often referred to as the "fingerprint region" (below 1500 cm⁻¹), can be complex but are unique to the specific molecular structure.
| Characteristic IR Absorption Bands | |
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Alkane) | 2850-3000 |
| C=O (Carboxylic Acid) | 1700-1725 |
Theoretical and Computational Studies on Bicyclo 2.1.0 Pentane 2 Carboxylic Acid Systems
Electronic Structure Calculations (e.g., CASPT2-g3, CASSCF) for Reaction Mechanisms
High-level electronic structure calculations are essential for accurately describing the complex potential energy surfaces of strained molecules, where electron correlation effects are significant. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2) are particularly well-suited for studying the diradical intermediates and transition states often involved in the reactions of bicyclo[2.1.0]pentane systems.
Computational studies using CASPT2–g3 and CASSCF have been employed to investigate several thermal reactions of the parent bicyclo[2.1.0]pentane. rsc.org These reactions, which include isomerization to cyclopentene (B43876), isomerization to 1,4-pentadiene (B1346968), and cycloaddition to fumaronitrile, exhibit unusual features that have been the subject of mechanistic debate. rsc.org The computational results provide a robust framework for understanding the experimental observations associated with these transformations. rsc.org For instance, the photolysis of related azoalkanes, like 2,3-diazabicyclo[2.2.1]hept-2-ene, to produce bicyclo[2.1.0]pentane has been explored, revealing complex pathways on multiple electronic states. nih.gov
Detailed computational data, including geometries, energies, and orbital occupancies for the stationary points in these reactions, have been calculated, offering deep insight into the reaction coordinates. rsc.org
| Reaction Component | Method | Calculated Value (unit) |
|---|---|---|
| Transition State for Isomerization to Cyclopentene | CASSCF(8,8)/cc-pVDZ | -193.845510 (Enthalpy) |
| Transition State for Ring Closure of Cyclopentane-1,3-diyl | CASPT2(8,8)-g3/cc-pVDZ | -194.592654 (Energy) |
Quantum Mechanical Investigations of Stereoelectronic Effects
Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, play a critical role in the chemistry of bicyclo[2.1.0]pentane systems. Quantum mechanical investigations have shown that these effects are pivotal in directing the outcomes of certain reactions. researchgate.net
One significant area of study has been the 1,2-shift rearrangement reactivity in bicyclo[2.1.0]pentane radical cations. acs.org Density functional theory (DFT) calculations have demonstrated that hyperconjugation is a key factor governing this process. acs.orgresearchgate.net Specifically, a strong hyperconjugative interaction involves the endo β-hydrogen on the methylene (B1212753) bridge. acs.org This stereoelectronic preference selectively weakens the endo C–H bond, facilitating its sigmatropic migration to a bridgehead carbon and leading to rearrangement. acs.org This outcome highlights how orbital interactions dictate reaction pathways by lowering the activation energy for a specific, stereochemically defined route. acs.org A stereoelectronic argument has also been formulated to explain the properties of substituted systems in other contexts. acs.org
Analysis of Ring Strain and its Influence on Reactivity
The bicyclo[2.1.0]pentane framework is characterized by exceptionally high ring strain, a consequence of fusing a cyclopropane (B1198618) and a cyclobutane (B1203170) ring. smolecule.com This strain energy, calculated to be approximately 55.6 kcal/mol, is very close to the sum of the strain energies of individual cyclopropane (27.5 kcal/mol) and cyclobutane (26.3 kcal/mol) rings. smolecule.commdpi.com This inherent strain profoundly influences the molecule's structure, stability, and chemical reactivity.
While it is a long-held concept that releasing this strain is a primary driving force for reactions, recent computational models suggest a more complex interplay between strain and electronic delocalization. nih.gov Studies have shown that for some reactions, such as radical additions, delocalization effects can be more dominant than strain release in determining reactivity. nih.gov In the case of bicyclo[2.1.0]pentane, it was found that while it has a significant strain release energy, its reactivity in certain radical additions is suppressed compared to other strained molecules like bicyclo[1.1.0]butane. nih.gov This is because electronic delocalization in the transition state provides a more substantial barrier-lowering effect for bicyclo[1.1.0]butane. nih.gov A proposed "rule of thumb" suggests that each three-membered ring fused to a breaking bond lowers the activation barrier by about 10 kcal/mol due to this delocalization, a factor that can overpower simple strain-release considerations. nih.gov
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Cyclopentane (B165970) | 7.5 |
| Cyclobutane | 27.1 |
| Cyclopropane | 28.2 |
| Bicyclo[2.1.0]pentane | 55.6 |
| Bicyclo[1.1.1]pentane | 66.9 |
| Bicyclo[1.1.0]butane | 66.5 |
Conformational Analysis and Molecular Dynamics
The rigid, strained framework of bicyclo[2.1.0]pentane derivatives dictates their conformational behavior. Both theoretical and experimental studies, including X-ray diffraction, have shown that the five-membered ring is constrained to a fixed, "flattened" envelope conformation. smolecule.comresearchgate.netnih.gov This structural rigidity is a direct result of the cyclopropane bridge, which prevents the ring inversion and conformational interconversion that is characteristic of cyclopentane. smolecule.comenamine.net
Molecular dynamics simulations and potential energy surface calculations have provided further insight into the molecule's dynamics. smolecule.com These studies indicate a relatively low barrier for skeletal inversion, allowing for rapid ring-flipping dynamics. smolecule.com Power spectral analysis of these simulations shows that intramolecular vibrational energy redistribution happens quickly. smolecule.com X-ray crystallographic analyses of bicyclo[2.1.0]pentane derivatives have precisely determined key geometric parameters, such as the folding angle between the two ring planes, which is a direct measure of the system's strain. smolecule.com
Applications and Synthetic Utility of Bicyclo 2.1.0 Pentane 2 Carboxylic Acid
Building Block in Complex Molecule Synthesis
The rigid bicyclo[2.1.0]pentane framework, with its well-defined stereochemical properties, presents an attractive scaffold for the synthesis of complex organic molecules. Although the chemistry of housanes has been historically underexplored compared to other strained systems like bicyclo[1.1.1]pentanes (BCPs), recent advancements in synthetic methodologies are unlocking their potential. acs.orgchemrxiv.orgresearchgate.net The development of stereoselective catalytic strategies now allows for the synthesis of polysubstituted housanes, including those with multiple contiguous all-carbon quaternary centers. chemrxiv.org
These emerging synthetic routes provide access to a diverse range of highly substituted and functionalized bicyclo[2.1.0]pentanes in a stereodefined manner. acs.org For instance, a two-step sequence involving cyclopropenation of alkynes followed by a visible-light-sensitized [2+2] cycloaddition has been shown to be an effective method for the rapid generation of these complex structures. acs.org Such advancements are crucial as they make bicyclo[2.1.0]pentane-2-carboxylic acid and its derivatives more readily available as building blocks for medicinal chemistry and materials science. acs.orgchemrxiv.org
Precursors for Other Strained Ring Systems
The inherent strain within the bicyclo[2.1.0]pentane skeleton can be harnessed to drive rearrangements and transformations, making it a useful precursor for the synthesis of other strained ring systems. A notable example involves the thermal ring contraction of a 3-diazo derivative of bicyclo[3.1.0]hexan-2-one. This reaction yields a variety of esters and amides of this compound as both exo- and endo- stereoisomers. rsc.org This transformation demonstrates the utility of leveraging ring strain to access the bicyclo[2.1.0]pentane core from a larger, related bicyclic system. Subsequent conversions of the resulting carboxylic acid derivatives can lead to other functionalized bicyclo[2.1.0]pentanes. rsc.org
Design of Conformationally Constrained Analogues (e.g., GABA analogues, proline analogues)
The rigid structure of this compound makes it an excellent scaffold for the design of conformationally constrained analogues of biologically important molecules, such as γ-aminobutyric acid (GABA) and proline.
GABA Analogues: An approach to 1,3-disubstituted bicyclo[2.1.0]pentane (housane) derivatives has been successfully employed to synthesize bicyclic γ-amino acids that are analogues of GABA. semanticscholar.orgresearchgate.netnih.gov This method relies on the intramolecular cyclization of trisubstituted cyclopentane (B165970) carboxylates. semanticscholar.orgresearchgate.netnih.gov X-ray diffraction studies have confirmed that these cis- and trans-1,3-disubstituted housanes can be considered as flattened analogues of the corresponding cyclopentane derivatives, with a fixed envelope conformation of the five-membered ring. semanticscholar.orgresearchgate.netnih.gov It was also observed that the bicyclo[2.1.0]pentane core does not significantly alter the pKa of the derivatives and results in a slight increase in hydrophilicity compared to their cyclopentane counterparts. semanticscholar.orgresearchgate.netnih.gov
| Analogue Type | Synthetic Precursor | Key Structural Feature | Reference |
| GABA Analogues | 1,3-disubstituted housane-1-carboxylic acids | Flattened, fixed envelope conformation | semanticscholar.orgresearchgate.netnih.gov |
| β-Proline Analogue | 2-azabicyclo[2.1.0]pentane-5-carboxylic acid | Conformationally restricted "envelope" form | digitellinc.com |
Proline Analogues: The bicyclo[2.1.0]pentane framework has also been utilized to create novel, conformationally restricted proline analogues. Specifically, the synthesis of 2-azabicyclo[2.1.0]pentane-5-carboxylic acid has been reported, which represents a β-proline fixed in an "envelope" conformation. digitellinc.com The synthesis of such rigid bicyclic amino acids is of significant interest in drug design and peptide chemistry, as the fixed positioning of substituents can lead to enhanced binding affinity and selectivity for biological targets. lu.lv
Role in Understanding Fundamental Organic Reaction Mechanisms
The high degree of strain in the bicyclo[2.1.0]pentane system makes it a valuable tool for investigating the mechanisms of organic reactions. The thermal reactions of bicyclo[2.1.0]pentane, including its isomerization to cyclopentene (B43876) and 1,4-pentadiene (B1346968), have been the subject of computational studies to understand the underlying mechanistic pathways. rsc.org These studies help to elucidate the complex interplay of strain, stereoelectronics, and orbital symmetry in controlling chemical reactivity.
Furthermore, the solvolytic reactivity of derivatives such as endo- and exo--bicyclo[2.1.0]pentan-2-yl acetates, which can be prepared from the corresponding carboxylic acids, shows marked differences, providing insights into the electronic effects and carbocation stability in strained systems. rsc.org The stereochemical outcomes of reactions involving the bicyclo[2.1.0]pentane scaffold are also of fundamental interest. For example, in the [2+2] photocycloaddition reactions to form housanes, the process is highly diastereoselective and proceeds with enantioretention when enantioenriched starting materials are used. acs.org This provides a platform for studying the transfer of stereochemical information in complex, multi-step transformations. acs.org
| Reaction Type | Key Mechanistic Insight | Reference |
| Thermal Isomerization | Understanding of reaction pathways for strained rings | rsc.org |
| Solvolysis of Acetates | Electronic effects and carbocation stability | rsc.org |
| [2+2] Photocycloaddition | Stereochemical control and transfer in cycloadditions | acs.org |
Development of Novel Reagents (e.g., "spring-loaded" electrophiles for C-C bond formation)
The concept of "spring-loaded" reagents, which rapidly release their inherent strain energy to drive chemical reactions, is a powerful strategy in organic synthesis. While bicyclo[1.1.0]butanes are well-known examples, bicyclo[2.1.0]pentanes also exhibit this "spring-loaded" behavior. researchgate.net The reactivity of these strained systems is not solely governed by strain release but is also significantly influenced by bond delocalization effects, which can lower the activation barriers for bond-breaking processes. researchgate.net
This inherent reactivity makes derivatives of bicyclo[2.1.0]pentane attractive candidates for the development of novel reagents. For instance, appropriately substituted bicyclo[2.1.0]pentanes can act as electrophilic partners in carbon-carbon bond-forming reactions. The relief of ring strain provides a strong thermodynamic driving force for such transformations. The development of bicyclo[2.1.0]pentane-based reagents that can deliver complex carbon frameworks in a single step is an active area of research with the potential to streamline the synthesis of intricate molecular targets.
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure bicyclo[2.1.0]pentane derivatives is a significant challenge, the resolution of which is crucial for applications in medicinal chemistry and materials science. Future research will likely focus on developing more efficient and versatile asymmetric methods.
One promising approach involves the advancement of catalytic asymmetric cyclopropenation. While dirhodium catalysts like Rh₂(S-DOSP)₄ have shown high levels of asymmetric induction for certain substrates, their scope can be limited. acs.org The development of new chiral catalysts, potentially based on other transition metals, could broaden the applicability to a wider range of alkynes. acs.org Chiral gold catalysts have also emerged for enantioselective cyclopropenation, representing another fertile ground for development. acs.org
Another key area is the enantioselective control of subsequent cycloaddition reactions. Current methods often rely on using pre-existing stereocenters to direct the diastereoselectivity of reactions like the [2+2] photocycloaddition. acs.org A significant breakthrough would be the development of a catalytic, enantioselective [2+2] cycloaddition to form the bicyclo[2.1.0]pentane core. This could involve chiral photosensitizers or cooperative catalysis systems that can effectively discriminate between enantiotopic faces of the reactants in the excited state. Research into enantioselective C-H functionalization of the pre-formed bicyclo[2.1.0]pentane skeleton, using chiral catalysts, also presents a conceptually innovative strategy to access chiral derivatives. nsf.gov
| Catalyst Type | Reaction | Potential Advancement |
| Chiral Dirhodium | Asymmetric Cyclopropenation | Broader substrate scope, higher efficiency |
| Chiral Gold | Asymmetric Cyclopropenation | Improved enantioselectivity for disubstituted alkynes |
| Chiral Photosensitizers | [2+2] Photocycloaddition | Direct catalytic enantioselective formation of the housane core |
| Cooperative Catalysts | Radical Addition | Asymmetric installation of functional groups on the bicyclic core escholarship.org |
Exploration of New Catalytic Transformations
The high ring strain of bicyclo[2.1.0]pentane-2-carboxylic acid makes it an ideal substrate for strain-release-driven transformations. The exploration of novel catalytic reactions that harness this stored energy is a major avenue for future research.
Recent studies have highlighted the use of visible-light photocatalysis in the synthesis of housanes. acs.org Future work could expand this to explore other photocatalytic cycloadditions, ring-opening reactions, or cross-coupling reactions. scispace.com The development of dual catalytic systems, combining photoredox catalysis with transition metal or organocatalysis, could enable previously inaccessible transformations, allowing for the controlled functionalization of the bicyclic core.
Furthermore, leveraging the unique reactivity of the central, highly strained C1-C4 bond is a key goal. Catalytic methods that can selectively cleave and functionalize this bond would provide access to a diverse range of substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives. This could include transition-metal-catalyzed insertions, cycloadditions, or rearrangements that proceed under mild conditions.
Advanced Computational Modeling for Predicting Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of strained molecules. For bicyclo[2.1.0]pentane derivatives, advanced computational modeling will be pivotal in several areas.
Methods like CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 have already been used to investigate the complex thermal reactions of the bicyclo[2.1.0]pentane system, helping to rationalize puzzling experimental observations regarding its isomerization and cycloaddition reactions. rsc.org Future studies will likely employ even more sophisticated methods to map out potential energy surfaces for various catalytic transformations, allowing for the in-silico design of catalysts and prediction of reaction outcomes.
Density Functional Theory (DFT) has been successfully used to study the relationship between molecular structure and reactivity, such as the role of hyperconjugation in the rearrangement of bicyclo[2.1.0]pentane radical cations. researchgate.net Advanced DFT calculations can be used to predict the regioselectivity and stereoselectivity of new reactions, guiding synthetic efforts and minimizing trial-and-error experimentation. nih.gov The combination of computational modeling with machine learning algorithms could further accelerate the discovery of new reactions and the optimization of reaction conditions.
| Computational Method | Application Area | Research Goal |
| CASSCF/CASPT2 | Thermal Rearrangements | Understanding complex reaction mechanisms and transition states rsc.org |
| DFT (e.g., PBE0, B3LYP) | Reactivity & Spectroscopy | Predicting reaction pathways, stereoselectivity, and NMR shifts researchgate.net |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding dynamic behavior and catalyst-substrate interactions |
| Machine Learning | Reaction Optimization | Accelerating the discovery of optimal catalysts and conditions |
Synthesis of Functionally Diverse Bicyclo[2.1.0]pentane Derivatives
The development of modular and scalable synthetic routes is essential for exploring the full potential of the bicyclo[2.1.0]pentane scaffold. While methods for producing 1,3-disubstituted derivatives exist, future research will aim to introduce a much wider range of functional groups at various positions on the ring system. researchgate.netnih.gov
One approach is the development of robust intramolecular cyclization strategies. For instance, LiHMDS-mediated cyclization has proven effective for creating housane-1-carboxylic acids. researchgate.net Expanding this and other cyclization methods to tolerate diverse functional groups will be a key objective. This will enable the synthesis of libraries of compounds for screening in drug discovery and materials science. For example, the synthesis of bicyclic γ-amino acids has demonstrated the potential to create novel GABA analogues. researchgate.netresearchgate.net
Post-synthesis functionalization of the this compound core is another important direction. Developing selective C-H activation/functionalization reactions would provide a powerful tool for late-stage modification of the scaffold, allowing for the rapid generation of analogues without the need for de novo synthesis.
Investigation of this compound as a Probe for Mechanistic Studies
The inherent strain and unique electronic properties of the bicyclo[2.1.0]pentane framework make its derivatives excellent probes for studying reaction mechanisms. The carboxylic acid moiety in this compound can serve as a valuable handle for these investigations.
For example, the thermal stability and rearrangement pathways of bicyclo[2.1.0]pentanes are of fundamental interest. cdnsciencepub.com By systematically modifying the electronic nature of substituents on the ring, researchers can probe the electronic demands of the transition states for these rearrangements. The carboxylic acid group can be easily converted to esters or amides with varying electronic properties, making it an ideal starting point for such studies.
Furthermore, the compound can be used to study the mechanisms of cycloaddition reactions. rsc.org Isotopic labeling, particularly with deuterium, can be employed in conjunction with the carboxylic acid handle to trace the movement of atoms throughout a reaction, providing clear evidence for or against proposed mechanistic pathways, similar to studies performed on related spiro-housane systems. pnas.org The fixed, rigid conformation of the bicyclic system also provides a unique platform for studying stereoelectronic effects in various chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
